molecular formula C8H5Cl2FO2 B1410171 Methyl 3,4-dichloro-5-fluorobenzoate CAS No. 1806302-39-5

Methyl 3,4-dichloro-5-fluorobenzoate

Cat. No. B1410171
CAS RN: 1806302-39-5
M. Wt: 223.02 g/mol
InChI Key: XLMIEDDMDAKHMB-UHFFFAOYSA-N
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Description

Methyl 3,4-dichloro-5-fluorobenzoate (MDCFB) is a synthetic compound belonging to the class of organic compounds known as aromatic haloalkanes. It is a colorless solid with a melting point of approximately 150°C and a boiling point of approximately 265°C. It is soluble in water and has a relatively low vapor pressure. MDCFB is used as a reagent in organic synthesis and has also been used in various scientific research applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 2-amino-5-fluorobenzoate, closely related to the requested compound, has been synthesized through a process involving nitrification, esterification, and hydronation, starting from 3-fluorobenzoic acid. This synthesis method presents an optimal route for producing high-yield target products, confirmed through various analytical techniques including melting point, IR, NMR, and GC-MS analysis (Yin Jian-zhong, 2010).

Biological Activities and Applications

  • Compounds derived from 4-fluorobenzoic acid hydrazide have shown significant antimycobacterial activity, highlighting their potential in tuberculosis treatment. This includes the synthesis of various derivatives like 4-fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide, which demonstrated the highest inhibitory activity in the study (B. Koçyiğit-Kaymakçıoğlu et al., 2009).

Chemical Sensing and Imaging

  • A fluorogenic chemosensor based on o-aminophenol and methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate has been developed for highly selective and sensitive detection of Al3+ ions. This sensor offers potential applications in bio-imaging, as demonstrated in human cervical HeLa cancer cell lines using confocal fluorescence microscopy (Xingpei Ye et al., 2014).

Antibacterial Agents

  • New antibacterial agents have been synthesized using 2,4-dichloro-5-fluorophenyl groups, demonstrating promising activity in specific concentrations. These compounds include derivatives of 1,2,4-triazinones and have been evaluated for their antibacterial effectiveness, indicating their potential as biologically active molecules (B. S. Holla et al., 2003).

Environmental and Analytical Applications

  • Fluorinated compounds have been utilized in detecting aromatic metabolites in methanogenic consortia, aiding in understanding the degradation pathways of organic pollutants. This includes the application of fluorobenzoic acids and derivatives in studying microbial degradation processes (K. Londry, P. Fedorak, 1993).

Organic Electronics

  • Halobenzoic acids, including derivatives of fluorobenzoic acid, have been used to modify conductive polymers for applications in organic electronics, particularly in organic solar cells. This modification significantly improves the conductivity and efficiency of these materials (L. Tan et al., 2016).

properties

IUPAC Name

methyl 3,4-dichloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMIEDDMDAKHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-dichloro-5-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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